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Compound of Interest

Compound Name: Tri-tert-butyl borate

Cat. No.: B147545

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butyl borate, a trialkyl borate ester, serves as a versatile and efficient reagent in
modern pharmaceutical synthesis. Its principal application lies in its role as a precursor for the
in situ generation of boronic esters, which are key intermediates in palladium-catalyzed cross-
coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in
the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those
possessing a biaryl or heteroaryl-aryl core structure. This document provides detailed
application notes and experimental protocols for the use of tri-tert-butyl borate in the
synthesis of pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The primary application of tri-tert-butyl borate in the pharmaceutical industry is the formation
of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This strategy is
frequently employed in the synthesis of various drug classes, including:

¢ Angiotensin Il Receptor Blockers (ARBS) or 'Sartans': This class of antihypertensive drugs,
which includes molecules like Losartan and Valsartan, features a characteristic biphenyl
scaffold.
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e Fungicides: For example, the synthesis of Boscalid, a widely used agricultural fungicide,
involves a crucial Suzuki-Miyaura coupling step to create its biphenylamide structure.[1]

» Kinase Inhibitors: Many small molecule kinase inhibitors developed for oncology indications
rely on the formation of complex biaryl structures, often assembled via Suzuki-Miyaura
coupling.

Beyond its use in cross-coupling reactions, tri-tert-butyl borate can also function as an
additive in the synthesis of chiral a-hydroxy esters, which are valuable chiral building blocks for
various pharmaceuticals.

Data Presentation: Physical and Chemical
Properties

A comprehensive understanding of the physical and chemical properties of tri-tert-butyl
borate is essential for its safe and effective use in synthesis.

Property Value Reference
CAS Number 7397-43-5

Molecular Formula C12H27BOs3

Molecular Weight 230.15 g/mol

Appearance Colorless liquid

Density 0.811 g/mL at 25 °C

Boiling Point 101 °C at 74 mmHg

Melting Point 18-19 °C

Refractive Index n20/D 1.389

Flash Point 29 °C (84.2 °F)

Experimental Protocols
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Protocol 1: One-Pot Synthesis of a Biaryl Intermediate
via Lithiation, Borylation, and Suzuki-Miyaura Coupling

This protocol describes a representative one-pot procedure for the synthesis of a 4'-methyl-
[1,1'-biphenyl]-2-carbonitrile, a key intermediate in the synthesis of certain sartan drugs. The
methodology is adapted from established procedures for related trialkyl borates.[2]

Reaction Scheme:

Materials:

e 4-Bromotoluene (1.0 equiv)

e Anhydrous Tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)

o Tri-tert-butyl borate (1.0 equiv)

e 2-Bromobenzonitrile (1.0 equiv)

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Cl2) (0.02 equiv)
e Aqueous Sodium Carbonate (NazCOs) solution (2 M)

e Toluene

o Saturated aqueous Sodium Chloride (brine)

Anhydrous Magnesium Sulfate (MgSQOa)
Equipment:

o Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition
funnel, and a nitrogen inlet.

¢ Schlenk line or other inert atmosphere setup.
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» Standard laboratory glassware for workup and purification.
Procedure:

« Lithiation: To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous
THF and cool to -78 °C using a dry ice/acetone bath. Add 4-bromotoluene to the cooled THF.
To this solution, add n-butyllithium dropwise via the addition funnel, maintaining the internal
temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

» Borylation: To the freshly prepared organolithium solution, add tri-tert-butyl borate dropwise
via the addition funnel, again maintaining the temperature below -70 °C. After the addition is
complete, allow the reaction mixture to slowly warm to room temperature and stir for an
additional 2 hours.

e Suzuki-Miyaura Coupling: To the reaction mixture containing the in situ generated boronic
ester, add the Pd(dppf)Clz catalyst, followed by the 2 M aqueous Na2COs solution. Finally,
add a solution of 2-bromobenzonitrile in toluene.

e Reaction Execution: Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Workup: After the reaction is complete, cool the mixture to room temperature and separate
the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the
organic layers, wash with brine, and dry over anhydrous MgSOQOa.

« Purification: Filter the drying agent and concentrate the organic phase under reduced
pressure. Purify the crude product by flash column chromatography on silica gel to afford the
desired 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Quantitative Data (Representative):

Parameter Value
Yield 75-85%
Purity (by HPLC) >98%
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Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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